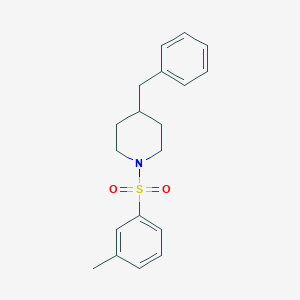

4-Benzyl-1-(m-tolylsulfonyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-1-(3-methylphenyl)sulfonylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-16-6-5-9-19(14-16)23(21,22)20-12-10-18(11-13-20)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCFBVLYEWFQFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Benzyl 1 M Tolylsulfonyl Piperidine

Classical Approaches to Piperidine (B6355638) Ring Formation with Benzyl (B1604629) Substitution

The formation of the 4-benzylpiperidine (B145979) core is a critical initial step. Classical organic synthesis provides several robust methods, primarily involving the cyclization of linear precursors or the reduction of aromatic pyridine (B92270) systems.

The construction of the piperidine ring from acyclic precursors is a fundamental strategy in heterocyclic chemistry. These methods involve forming one or more carbon-nitrogen or carbon-carbon bonds to close the ring.

One common approach involves the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation, which is frequently used to synthesize 4-piperidones. dtic.mil These piperidones can then serve as versatile intermediates. Another strategy is the aza-Michael reaction, where an amine undergoes a conjugate addition to a divinyl ketone, leading to the formation of a 4-piperidone. kcl.ac.uk More contemporary methods include gold-catalyzed annulation, which allows for the direct assembly of highly substituted piperidines from components like N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Radical-mediated cyclizations of linear amino-aldehydes, often catalyzed by transition metals like cobalt, also provide a pathway to the piperidine core, though side reactions can sometimes compete. nih.gov

While these methods are powerful for creating substituted piperidines, for the specific synthesis of 4-benzylpiperidine, the reduction of 4-benzylpyridine (B57826) is often more direct and efficient.

A more direct and widely employed method for synthesizing 4-benzylpiperidine is the reduction of 4-benzylpyridine. wikipedia.org This precursor is readily available and can be hydrogenated to the corresponding piperidine under various conditions. wikipedia.orgchemicalbook.com Catalytic hydrogenation is the most common technique, where hydrogen gas is used in the presence of a metal catalyst.

The choice of catalyst and reaction conditions can be tailored to optimize yield and purity. Transition metals such as nickel, palladium, and rhodium are effective for this transformation. dtic.milnih.gov Non-metal alternatives, such as catalytic hydroboration using borenium ions and hydrosilanes, have also been developed, offering cis-selective reduction of the pyridine ring. nih.gov

dtic.milwikipedia.orgdtic.mildtic.milnih.govIntroduction of the m-Tolylsulfonyl Group: Sulfonylation Reactions

Once 4-benzylpiperidine is obtained, the final step is the attachment of the m-tolylsulfonyl group to the piperidine nitrogen. This is achieved through a nucleophilic substitution reaction known as N-sulfonylation.

The N-sulfonylation of secondary amines, such as 4-benzylpiperidine, with a sulfonyl chloride is a well-established transformation. expertsmind.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of a stable sulfonamide. nuomengchemical.com

The efficiency of this reaction is often improved by the presence of a base, which serves to neutralize the hydrochloric acid (HCl) byproduct. wikipedia.org Common bases include tertiary amines like triethylamine (B128534) or pyridine. wikipedia.orgresearchgate.net The reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) at room temperature. researchgate.net To enhance reaction rates and yields, alternative protocols have been developed. These include microwave-assisted, solvent-free conditions, which represent a greener and more efficient approach by reducing reaction times and simplifying work-up procedures. rsc.orgresearchgate.net

wikipedia.orgresearchgate.netorganic-chemistry.orgrsc.orgresearchgate.netThe key reagent for this step is an m-tolylsulfonylating agent. The most common and commercially available choice is m-toluenesulfonyl chloride. sigmaaldrich.com Sulfonyl chlorides are highly reactive compounds that readily engage with nucleophiles like primary and secondary amines to form robust sulfonamide bonds. expertsmind.comnuomengchemical.com The para-substituted analogue, p-toluenesulfonyl chloride (TsCl), is a very common laboratory reagent used for the same purpose, often to install a protecting group on an amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of the target compound, the meta-isomer is specifically required. The reaction is highly selective for the amine functional group, leaving other parts of the molecule, such as the benzyl ring, untouched under standard conditions.

Stereoselective Synthesis of 4-Benzyl-1-(m-tolylsulfonyl)piperidine

The parent molecule, this compound, is achiral. However, the principles of stereoselective synthesis are crucial when preparing derivatives that may contain additional stereocenters, or for controlling the conformation of the piperidine ring. The development of methods to synthesize enantiomerically enriched piperidines is a significant area of research due to their prevalence in pharmaceuticals. ajchem-a.comnih.gov

Several advanced strategies allow for the control of stereochemistry during the formation of the piperidine ring.

Asymmetric Catalysis : Rhodium-catalyzed asymmetric reductive Heck reactions can convert pyridine precursors into enantiomerically enriched 3-substituted tetrahydropyridines, which can then be reduced to the corresponding piperidines. nih.gov

Radical Cyclization : The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters can produce 2,4,5-trisubstituted piperidines with good to excellent diastereoselectivity. acs.orgnih.gov

Substrate Control : Chiral auxiliaries or existing stereocenters in a precursor molecule can direct the stereochemical outcome of cyclization or reduction reactions. For instance, the regio- and stereoselective opening of a 1-benzyl-4,5-epoxypiperidine precursor with a nucleophile can lead to specific diastereomers of substituted piperidinols. researchgate.net

These methods highlight the sophisticated tools available to chemists for constructing complex, stereochemically defined piperidine structures, which could be applied to the synthesis of chiral analogues of this compound.

Chiral Auxiliary-Mediated Asymmetric Synthesis

Asymmetric synthesis is crucial when enantiomerically pure compounds are desired. The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. sigmaaldrich.com In this approach, a chiral molecule is temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and potentially recycled. sigmaaldrich.com

For the synthesis of an enantiomerically pure version of this compound, a chiral auxiliary could be employed to establish the stereocenter at the C4 position of the piperidine ring. One hypothetical approach involves the use of an Evans oxazolidinone auxiliary, which is widely used for stereoselective alkylation and aldol (B89426) reactions. wikipedia.org The synthesis could begin with a piperidone precursor attached to a chiral auxiliary. The subsequent diastereoselective alkylation of the enolate with benzyl bromide would introduce the benzyl group with a specific stereochemistry, guided by the steric hindrance of the auxiliary.

Another well-established class of chiral auxiliaries includes camphorsultams, which have demonstrated high diastereoselectivity in reactions like Michael additions. wikipedia.org The choice of auxiliary and reaction conditions is critical for achieving high diastereomeric excess (d.e.).

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | High diastereoselectivity, predictable stereochemical outcome, well-established removal procedures. wikipedia.org |

| Camphorsultams | Michael Additions, Claisen Rearrangements | Excellent steric directing group, often provides high levels of asymmetric induction. wikipedia.org |

| SAMP/RAMP Hydrazines | Asymmetric Alkylation of Ketones/Aldehydes | Reliable method for α-alkylation, high enantiomeric excess (e.e.) is often achieved. |

| tert-Butanesulfinamide | Synthesis of Chiral Amines | Functions as both a chiral auxiliary and a protecting group, readily removed under mild acidic conditions. |

Asymmetric Catalysis in Piperidine Functionalization

Asymmetric catalysis offers an efficient alternative to stoichiometric chiral auxiliaries, often requiring only small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For piperidine functionalization, several catalytic methods are applicable.

A prominent strategy is the asymmetric hydrogenation of a prochiral precursor, such as 1-(m-tolylsulfonyl)-4-benzylidene-piperidine or a 4-benzyl-1-(m-tolylsulfonyl)-1,2,3,6-tetrahydropyridine intermediate. This reaction would utilize a transition metal catalyst (e.g., Rhodium, Ruthenium, or Iridium) complexed with a chiral phosphine (B1218219) ligand (e.g., BINAP, DuPhos). The chiral ligand environment coordinates to the metal center, creating a chiral pocket that forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer.

Alternatively, modern cross-coupling reactions can be adapted for asymmetric synthesis. For instance, a Suzuki coupling protocol has been described for the efficient construction of 4-benzyl piperidines, which could potentially be rendered asymmetric through the use of chiral palladium catalysts. organic-chemistry.org Similarly, radical-based methods, such as the boronyl radical-catalyzed cycloaddition for synthesizing polysubstituted piperidines, offer pathways that could be adapted for asymmetric variants with chiral catalysts. nih.gov

Table 2: Selected Asymmetric Catalytic Methods for Piperidine Synthesis

| Catalytic Method | Catalyst System Example | Substrate Type | Advantage |

| Asymmetric Hydrogenation | [Rh(COD)(R,R-DuPhos)]BF₄ | Unsaturated piperidine precursors | High atom economy, high turnover numbers, excellent enantioselectivity. |

| Asymmetric Suzuki Coupling | Pd(OAc)₂ with a chiral phosphine ligand | Piperidine boronic acid/ester + benzyl halide | Broad substrate scope, functional group tolerance. organic-chemistry.org |

| Asymmetric Michael Addition | Chiral organocatalyst (e.g., a diarylprolinol silyl (B83357) ether) | Piperidone-derived enamine + benzylidene acceptor | Metal-free conditions, aligns with green chemistry principles. |

Diastereoselective Control in Synthetic Pathways

While this compound itself does not have multiple stereocenters, diastereoselective control is a critical consideration in the synthesis of more complex analogues or intermediates that may possess additional chiral centers. Diastereoselectivity refers to the preferential formation of one diastereomer over others.

Control can be exerted through either substrate-based or reagent-based strategies. In substrate-based control, existing stereocenters in the molecule direct the approach of the incoming reagent. For example, in the reduction of a 4-benzyl-3-keto-piperidine derivative, the existing benzyl group at the 4-position would sterically hinder one face of the molecule, directing the hydride reagent to the opposite face.

Reagent-based control involves using a chiral reagent or catalyst to favor a specific transition state. Recent work has shown that radical (4+2) cycloadditions can deliver polysubstituted piperidines with high diastereoselectivity, where the catalyst and reaction conditions dictate the stereochemical outcome. nih.gov The development of such methods is essential for building complex molecular architectures with precisely controlled relative stereochemistry.

Green Chemistry Principles in this compound Synthesis

The principles of Green Chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For a multi-step synthesis like that of this compound, applying these principles can lead to more sustainable and economically viable production. Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. greenchemistry-toolkit.org

For example, the traditional synthesis of 4-benzylpiperidine from 4-cyanopyridine (B195900) and toluene (B28343) followed by hydrogenation could be improved. chemicalbook.comwikipedia.org A greener approach might involve a catalytic C-H activation/arylation of a piperidine precursor, avoiding the pre-functionalization of the starting materials and reducing waste.

Solvent-Free and Aqueous Reaction Conditions

A major focus of green chemistry is the reduction of volatile organic compounds (VOCs) by minimizing solvent use or replacing hazardous solvents with benign alternatives like water. The philosophy that "the best solvent is no solvent" encourages the development of solvent-free reactions. nih.gov Mechanochemistry, where reactions are induced by mechanical energy, is a prime example of a solvent-free technique that can increase energy efficiency and reduce waste. nih.gov

The sulfonylation of 4-benzylpiperidine, for instance, is often performed in chlorinated solvents like dichloromethane. A greener alternative could involve performing the reaction under phase-transfer catalysis in an aqueous system or as a neat melt if the melting points of the reactants are suitable. Such conditions can simplify workup procedures and significantly reduce the environmental impact of the process.

Catalyst Development for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry. The development of highly active and selective catalysts allows reactions to proceed under milder conditions with less waste. For the synthesis of this compound, catalytic steps are integral.

In the hydrogenation of a pyridine or tetrahydropyridine (B1245486) precursor, sustainable catalyst development would focus on replacing precious metal catalysts (like palladium or platinum) with more abundant and less toxic earth-abundant metals (like iron, nickel, or cobalt). Furthermore, designing heterogeneous catalysts that can be easily separated from the reaction mixture and recycled is a key goal. Biocatalysis, using enzymes to perform specific chemical transformations, represents another frontier for sustainable synthesis, offering high selectivity under mild aqueous conditions.

Scale-Up Considerations and Process Chemistry for this compound Production

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges related to safety, cost, efficiency, and robustness. For the production of this compound, several factors must be carefully managed.

Heat Transfer: Many reactions, such as sulfonylation, are exothermic. On a large scale, efficient heat removal is critical to prevent thermal runaway. This requires careful reactor design and control of reagent addition rates. google.com

Mass Transfer: In heterogeneous reactions, such as catalytic hydrogenations, ensuring efficient mixing of reactants, solvents, and the catalyst is vital for achieving consistent reaction rates and high yields.

Purification: Industrial-scale purification prioritizes methods like crystallization and distillation over preparative chromatography, which is generally too expensive and generates large amounts of solvent waste. Developing a synthesis that yields a product amenable to crystallization is highly desirable. For example, a patented method for a related compound highlights strict control over reaction temperature and addition time to achieve a product suitable for industrial production. google.com

Process Safety: A thorough hazard analysis of all reagents, intermediates, and reaction conditions is necessary to ensure safe operation on a large scale.

Table 3: Key Parameters for Process Scale-Up

| Parameter | Laboratory Scale | Industrial Scale Consideration | Impact on Process |

| Reaction Temperature | Easily controlled with heating mantles/ice baths. | Requires jacketed reactors with precise temperature control systems to manage exotherms. | Crucial for selectivity, yield, and safety. google.com |

| Reagent Addition | Often added all at once. | Slow, controlled addition is necessary to manage heat generation and concentration profiles. | Affects reaction kinetics and impurity formation. google.com |

| Purification Method | Flash column chromatography is common. | Crystallization, distillation, or extraction are preferred for cost and waste reduction. | Determines final product purity and process economics. |

| Solvent Choice | Wide variety used. | Limited to approved, low-toxicity, and easily recoverable solvents. | Impacts cost, safety, and environmental footprint. |

Advanced Chemical Transformations and Derivatization of 4 Benzyl 1 M Tolylsulfonyl Piperidine

Functionalization at the Piperidine (B6355638) Ring System

The piperidine ring of 4-benzyl-1-(m-tolylsulfonyl)piperidine serves as a robust framework for a range of chemical modifications. These transformations can be strategically employed to introduce new functionalities, alter the steric and electronic properties of the molecule, and generate a library of novel derivatives.

Electrophilic and Nucleophilic Substitutions on the Piperidine Core

While direct electrophilic and nucleophilic substitutions on the saturated carbon atoms of the piperidine core are challenging due to the low reactivity of C-H bonds, strategic approaches can enable functionalization. The presence of the electron-withdrawing tolylsulfonyl group on the nitrogen atom deactivates the piperidine ring towards certain electrophilic attacks. However, modern synthetic methods, such as C-H activation, could potentially overcome these limitations, although specific examples for this compound are not extensively documented in readily available literature.

Nucleophilic substitutions on the piperidine ring itself would necessitate the pre-installation of a leaving group, a transformation that would likely proceed through a multi-step sequence. For instance, hydroxylation of the piperidine ring followed by conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) would pave the way for substitution by various nucleophiles.

Palladium-Catalyzed Cross-Coupling Reactions at the Benzyl (B1604629) Position

The benzylic position of this compound, the carbon atom connecting the phenyl group to the piperidine ring, is a prime site for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To achieve this, the benzylic C-H bond must first be converted into a more reactive functional group, such as a halide or a triflate.

For example, benzylic bromination followed by a Suzuki coupling reaction with a boronic acid could introduce a new aryl or alkyl group at this position. Similarly, Heck-type reactions could be envisioned for the introduction of vinyl groups.

Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions at the Benzyl Position

| Entry | Coupling Partner | Catalyst | Ligand | Base | Product |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | 4-(1,1'-Biphenyl-4-ylmethyl)-1-(m-tolylsulfonyl)piperidine |

| 2 | Styrene | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | 4-(1-Phenylallyl)-1-(m-tolylsulfonyl)piperidine |

| 3 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 4-(1-Phenylprop-2-yn-1-yl)-1-(m-tolylsulfonyl)piperidine |

This table represents potential transformations based on established palladium-catalyzed cross-coupling methodologies and may not reflect experimentally verified outcomes for this specific substrate.

α-Functionalization Adjacent to the Piperidine Nitrogen

The carbon atoms adjacent to the piperidine nitrogen (α-positions) are activated towards deprotonation due to the inductive effect of the nitrogen atom and the electron-withdrawing nature of the tolylsulfonyl group. This allows for α-lithiation using a strong base, such as n-butyllithium or sec-butyllithium, followed by quenching with an electrophile to introduce a variety of substituents.

This strategy, often referred to as the "α-lithiation-trapping" protocol, is a powerful method for the asymmetric functionalization of piperidines when a chiral ligand is employed. The resulting organolithium species can react with a wide range of electrophiles, including alkyl halides, aldehydes, ketones, and carbon dioxide.

Modifications of the Benzyl Moiety

The benzyl group of this compound offers another handle for chemical modification, allowing for the introduction of substituents on the aromatic ring or alterations to the benzylic methylene (B1212753) group.

Aromatic Substitution Reactions on the Benzyl Phenyl Ring

The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is governed by the directing effects of the alkyl substituent on the ring. Typical reactions include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

For instance, nitration with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro-substituted products. Subsequent reduction of the nitro group to an amine would provide a versatile handle for further derivatization, such as amide bond formation or diazotization reactions.

Table 2: Potential Aromatic Substitution Reactions on the Benzyl Phenyl Ring

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-((4-Nitrobenzyl)-1-(m-tolylsulfonyl)piperidine and 4-((2-Nitrobenzyl)-1-(m-tolylsulfonyl)piperidine |

| Bromination | Br₂, FeBr₃ | 4-((4-Bromobenzyl)-1-(m-tolylsulfonyl)piperidine and 4-((2-Bromobenzyl)-1-(m-tolylsulfonyl)piperidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 4-((4-Acetylbenzyl)-1-(m-tolylsulfonyl)piperidine and 4-((2-Acetylbenzyl)-1-(m-tolylsulfonyl)piperidine |

The regioselectivity of these reactions can be influenced by reaction conditions and the steric bulk of the piperidine moiety.

Side-Chain Modifications of the Benzyl Group

The benzylic methylene group (the CH₂ group connecting the phenyl ring to the piperidine) can also be a site for chemical transformation. Oxidation of this position could lead to the formation of a ketone, 4-benzoyl-1-(m-tolylsulfonyl)piperidine. This ketone could then serve as a precursor for a variety of other functional groups through reactions such as reduction to a secondary alcohol, reductive amination, or Wittig-type olefination reactions.

Furthermore, free-radical halogenation at the benzylic position could introduce a halide, which can then be displaced by a variety of nucleophiles to introduce new functional groups.

Transformations Involving the m-Tolylsulfonyl Group

The N-m-tolylsulfonyl group, often referred to as a tosyl (Ts) group, is a common protecting group for amines in organic synthesis. wikipedia.org Its chemical behavior dictates many of the synthetic strategies involving this molecule, allowing for either its removal to unmask the secondary amine or its modification to introduce new functionalities.

The removal of the m-tolylsulfonyl group from the piperidine nitrogen is a critical step to access the free secondary amine, 4-benzylpiperidine (B145979), a valuable synthetic intermediate. The stability of the N-S bond in N,N-dialkyl arenesulfonamides makes this deprotection challenging, often requiring harsh conditions or potent reducing agents. nih.govgoogle.com Several strategies have been developed to effect this transformation. google.comgoogle.com

Reductive cleavage methods are most common. Classic approaches include the use of strong acids like hydrobromic acid (HBr) in acetic acid or reducing agents such as Red-Al. wikipedia.org More specialized systems involve dissolving metals, such as sodium in liquid ammonia. rsc.org Modern methodologies have sought milder and more efficient conditions. For instance, low-valent titanium, generated in situ, can reductively cleave a variety of sulfonamides. organic-chemistry.org Another approach utilizes alkali metals, like lithium, combined with an electron carrier like naphthalene (B1677914) at low temperatures. organic-chemistry.org A method employing alkali metal-silica gel materials has also been shown to be effective for deprotecting N-tosylated secondary amines. google.comgoogle.com Additionally, photoactivated neutral organic electron donors have been explored for cleaving challenging arenesulfonamides, although their efficacy can be substrate-dependent. nih.gov

Table 1: Selected Reagents for the Deprotection of N-Tolylsulfonyl Groups

| Reagent/System | General Conditions | Reference |

|---|---|---|

| HBr / Acetic Acid | 70 °C | wikipedia.org |

| Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) | Refluxing solvent | wikipedia.org |

| Samarium(II) Iodide (SmI₂) | Room temperature | wikipedia.org |

| Lithium / Naphthalene | Low temperature in THF | organic-chemistry.org |

| Low-valent Titanium (from Ti(O-i-Pr)₄/Me₃SiCl/Mg) | THF | organic-chemistry.org |

| Alkali Metal-Silica Gel | Room temperature in THF | google.comgoogle.com |

| Trifluoromethanesulfonic acid | Near-stoichiometric amounts | organic-chemistry.org |

While often removed, the m-tolylsulfonyl group can also be retained and modified, serving as a functional handle for further derivatization. The sulfonyl group itself is generally robust, but the attached tolyl ring can undergo reactions typical of aromatic systems, although the strong electron-withdrawing nature of the sulfonyl group deactivates the ring towards electrophilic substitution.

More advanced transformations can leverage the entire sulfonamide moiety. For example, sulfonyl groups have been used as linchpins in synthetic strategies where the N-S bond is manipulated without being fully cleaved, allowing for the introduction of new functional groups. researchgate.net In some contexts, unexpected reactions such as the N-heterocyclic carbene (NHC)-catalyzed transfer of a tosyl group from an imine have been observed, highlighting the potential for novel reactivity. nih.gov These types of transformations, while not yet specifically documented for this compound, represent potential avenues for creating diverse molecular architectures while retaining the core sulfonyl element.

Synthesis of Structural Analogs and Isosteres of this compound

The generation of structural analogs is fundamental to drug discovery and materials science. nih.gov For this compound, analogs can be created by systematically altering each of its three structural components. wikipedia.orgresearchgate.netrsc.org

The benzyl group at the 4-position of the piperidine ring is a key site for modification to probe steric and electronic requirements for biological activity or material properties. researchgate.net An efficient method for creating a library of such analogs involves modern cross-coupling reactions. organic-chemistry.org

A particularly versatile strategy is the Suzuki coupling protocol. organic-chemistry.org This approach can start with a suitable piperidine precursor, such as N-Boc-4-methylenepiperidine. Hydroboration of the exocyclic double bond followed by coupling with a wide array of substituted aryl halides or triflates allows for the concise formation of diverse 4-benzylpiperidine derivatives. organic-chemistry.org The Boc-protecting group can then be removed and replaced with the desired m-tolylsulfonyl group. This methodology tolerates significant variation in the aromatic coupling partner, enabling the synthesis of analogs with different substituents (e.g., halogens, alkyl, alkoxy groups) on the benzyl ring. organic-chemistry.org

Table 2: Examples of Potential Variations of the Benzyl Group via Suzuki Coupling

| Aryl Halide/Triflate Partner | Resulting 4-Substituent |

|---|---|

| 4-Fluorobenzyl bromide | 4-(4-Fluorobenzyl) |

| 3-Methoxybenzyl chloride | 4-(3-Methoxybenzyl) |

| 2-Naphthylmethyl bromide | 4-(2-Naphthylmethyl) |

| 4-Trifluoromethylbenzyl bromide | 4-(4-Trifluoromethylbenzyl) |

| Thiophene-2-methyl chloride | 4-(Thiophen-2-ylmethyl) |

The m-tolylsulfonyl moiety can be readily exchanged for other arylsulfonyl groups to modulate properties such as lipophilicity, hydrogen bonding potential, and electronic character. The synthesis of these analogs is typically straightforward, involving the reaction of 4-benzylpiperidine with a different substituted arylsulfonyl chloride in the presence of a base. researchgate.net

This modular approach allows for the introduction of a wide range of aromatic and heteroaromatic sulfonyl groups. For example, using benzenesulfonyl chloride, p-toluenesulfonyl chloride, or various nitro- and halo-substituted benzenesulfonyl chlorides would yield the corresponding N-sulfonylpiperidine analogs.

Table 3: Examples of N-Sulfonyl Analogs from Different Sulfonyl Chlorides

| Sulfonyl Chloride | Resulting N-Substituent |

|---|---|

| Benzenesulfonyl chloride | N-Benzenesulfonyl |

| p-Toluenesulfonyl chloride | N-(p-Tolylsulfonyl) |

| 2-Naphthalenesulfonyl chloride | N-(2-Naphthylsulfonyl) |

| 2-Nitrobenzenesulfonyl chloride | N-(2-Nitrophenylsulfonyl) (Nosyl) |

| 4-Fluorobenzenesulfonyl chloride | N-(4-Fluorophenylsulfonyl) |

Modifying the size of the central piperidine ring provides access to pyrrolidine (B122466) (five-membered) and azepane (seven-membered) isosteres, which can significantly alter the conformational profile and biological activity of the molecule.

Ring Contraction: Several methods exist for the contraction of a piperidine ring to a pyrrolidine. Photochemical approaches have proven effective, particularly for N-arylsulfonyl piperidines. nih.gov A photomediated process involving a Norrish type II reaction on an appropriately functionalized piperidine can lead to a 1,4-diradical intermediate that subsequently rearranges to form the five-membered pyrrolidine ring. nih.gov Another strategy involves oxidative rearrangement, where treatment of N-H piperidines with a hypervalent iodine reagent like phenyliodine(III) diacetate generates an iminium ion that rearranges to a pyrrolidine derivative. researchgate.net While these methods may require modification of the initial substrate, they provide viable pathways to the contracted scaffold.

Ring Expansion: Ring expansion of piperidines to azepanes is also a known transformation in heterocyclic chemistry. While less common than contraction, methods such as the Tiffeneau-Demjanov rearrangement, applied to a 4-ketopiperidine derivative, could be envisioned. More directly, strategies involving the ring expansion of related N-tosyl heterocycles, such as the conversion of N-tosylaziridines to azetidines, suggest that similar logic could be applied to piperidine systems. rsc.org For instance, a strategy for constructing fused 3-benzazepines has been developed involving the oxidative ring expansion of spiroamine compounds, demonstrating the feasibility of expanding piperidine-containing structures. researchgate.net

Structural Characterization and Conformational Analysis of 4 Benzyl 1 M Tolylsulfonyl Piperidine

Advanced Spectroscopic Elucidation

A combination of sophisticated spectroscopic methods has been employed to unequivocally determine the structure of 4-Benzyl-1-(m-tolylsulfonyl)piperidine and to probe its conformational dynamics in solution.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. For this compound, a full suite of NMR experiments, including one-dimensional (¹H and ¹³C) and two-dimensional techniques, provides a complete picture of the covalent framework and its spatial arrangement.

Two-dimensional NMR experiments are instrumental in assembling the molecular structure by revealing through-bond and through-space correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes the connectivity of protons within the molecule. For this compound, cross-peaks are expected between the geminal protons on each of the piperidine (B6355638) ring carbons (H-2ax/H-2eq, H-3ax/H-3eq, H-5ax/H-5eq, H-6ax/H-6eq), as well as between adjacent axial and equatorial protons (e.g., H-2ax with H-3ax and H-3eq). Correlations would also be observed between the benzylic methylene (B1212753) protons and the H-4 proton of the piperidine ring, and within the aromatic spin systems of the benzyl (B1604629) and m-tolyl groups.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This allows for the unambiguous assignment of the carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key expected correlations for this compound would include:

The protons of the benzyl group's methylene bridge to the C-4 and C-3/C-5 carbons of the piperidine ring.

The piperidine protons at H-2 and H-6 to the quaternary carbon of the tolyl group attached to the sulfonyl moiety.

The aromatic protons of the tolyl group to the sulfonyl-bearing carbon.

A summary of expected key NMR data is presented below:

| Proton (¹H) | Expected Chemical Shift (ppm) | Carbon (¹³C) | Expected Chemical Shift (ppm) |

| H-2, H-6 (piperidine) | 3.5 - 3.8 (axial), 2.0 - 2.3 (equatorial) | C-2, C-6 (piperidine) | 48 - 52 |

| H-3, H-5 (piperidine) | 1.6 - 1.9 (axial), 1.2 - 1.5 (equatorial) | C-3, C-5 (piperidine) | 30 - 34 |

| H-4 (piperidine) | 1.7 - 2.0 | C-4 (piperidine) | 38 - 42 |

| Benzyl CH₂ | 2.5 - 2.7 | Benzyl CH₂ | 42 - 45 |

| Tolyl CH₃ | 2.3 - 2.5 | Tolyl CH₃ | 20 - 22 |

| Aromatic H | 7.0 - 7.8 | Aromatic C | 125 - 145 |

The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons provides valuable insight into the dihedral angles and, consequently, the conformation of the piperidine ring. In a chair conformation, the following are generally observed:

Large coupling constants (³J ≈ 10-13 Hz) are indicative of an axial-axial relationship between protons.

Small coupling constants (³J ≈ 2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

For this compound, the piperidine ring is expected to adopt a chair conformation with the bulky benzyl group preferentially occupying the equatorial position to minimize steric strain. This would result in large axial-axial couplings for the protons at positions 2, 3, 5, and 6 of the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula of this compound (C₁₉H₂₃NO₂S). The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers further structural confirmation.

A plausible fragmentation pathway under electrospray ionization (ESI) conditions would likely involve:

Initial fragmentation of the N-S bond: Cleavage of the bond between the piperidine nitrogen and the sulfonyl group is a common fragmentation pathway for N-sulfonylpiperidines. nih.govnih.gov

Loss of the tolylsulfonyl group: This would lead to a fragment corresponding to the 4-benzylpiperidine (B145979) cation.

Fragmentation of the benzyl group: Cleavage of the bond between the piperidine ring and the benzyl group can result in the formation of a tropylium (B1234903) ion (m/z 91).

Ring opening of the piperidine moiety: Subsequent fragmentation of the piperidine ring can lead to smaller charged fragments. researchgate.net

A summary of expected major fragments is provided in the table below:

| m/z | Proposed Fragment |

| 329.1497 | [M+H]⁺ |

| 174.1277 | [M - C₇H₇SO₂]⁺ |

| 155.0291 | [C₇H₇SO₂]⁺ |

| 91.0542 | [C₇H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (SO₂) at approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). Aromatic C-H stretching vibrations are anticipated around 3100-3000 cm⁻¹, while aliphatic C-H stretching will appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the piperidine ring is expected in the 1250-1020 cm⁻¹ range. rsc.org

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations of the benzyl and tolyl groups would give rise to strong signals in the Raman spectrum. The symmetric stretch of the sulfonyl group is also expected to be Raman active.

X-ray Crystallography and Solid-State Structural Determination

While a crystal structure for the specific title compound is not publicly available, analysis of a closely related structure, [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol (B8540217), provides significant insight into the expected solid-state conformation. researchgate.net

Based on this related structure, it is highly probable that this compound crystallizes with the following key features:

Piperidine Ring Conformation: The piperidine ring adopts a classic chair conformation. This conformation minimizes torsional and steric strain within the six-membered ring.

Substituent Orientation: The bulky 4-benzyl group is expected to occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions. The tolylsulfonyl group on the nitrogen atom will also have its orientation influenced by steric and electronic factors, with the tolyl group likely positioned to minimize steric clashes with the piperidine ring protons.

Sulfonamide Geometry: The geometry around the sulfur atom of the sulfonamide group is predicted to be tetrahedral.

The expected solid-state packing would be governed by weak intermolecular interactions such as van der Waals forces and potentially C-H···π interactions involving the aromatic rings.

A summary of the anticipated crystallographic parameters, by analogy to [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol, is presented below. researchgate.net

| Parameter | Expected Value/System |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Piperidine Conformation | Chair |

| 4-Benzyl Group Orientation | Equatorial |

Single-Crystal X-ray Diffraction Studies of this compound

To date, no single-crystal X-ray diffraction data for this compound has been deposited in crystallographic databases or published in scientific journals. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, definitively establishing the molecule's three-dimensional structure in the solid state. Key parameters, including the crystal system, space group, and unit cell dimensions, would be determined. This analysis would also confirm the conformation of the piperidine ring (e.g., chair, boat, or twist-boat) and the relative orientations of the benzyl and m-tolylsulfonyl substituents.

Analysis of Crystal Packing and Intermolecular Interactions

Without crystallographic data, an analysis of the crystal packing and intermolecular forces for this compound cannot be performed. This section would typically involve the examination of how individual molecules arrange themselves in the crystal lattice. The analysis would identify and characterize non-covalent interactions, such as van der Waals forces and potential weak C-H···O or C-H···π hydrogen bonds, which govern the stability and physical properties of the crystalline solid. Hirshfeld surface analysis is a modern computational tool often used for this purpose, but it requires the foundational crystallographic information.

Polymorphism and Solid-State Forms

There is no published research on the polymorphism of this compound. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study, particularly in pharmaceuticals and materials science, as different polymorphs can have different physical properties. A comprehensive investigation would involve screening for different crystalline forms by varying crystallization conditions (e.g., solvent, temperature, pressure) and characterizing them using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Computational Structural Analysis

No specific computational studies for this compound have been found in the literature. Computational chemistry offers powerful tools to predict and understand molecular properties, complementing experimental findings.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

A DFT study of this compound would involve optimizing its molecular geometry in the gas phase to find the lowest energy conformation. This would provide theoretical values for bond lengths and angles, which could be compared with experimental data if it were available. Furthermore, DFT calculations could elucidate the electronic structure, including the distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the molecule's reactivity. While DFT studies have been conducted on other piperidine derivatives, the specific results are unique to each molecule and cannot be generalized.

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational landscape of flexible molecules. youtube.comnih.govnih.gov For this compound, these simulations could reveal the dynamic behavior of the piperidine ring and the rotational flexibility of the benzyl and tolylsulfonyl groups. Such studies help identify the most stable conformers and the energy barriers between them, providing a deeper understanding of the molecule's behavior in different environments (e.g., in solution). This information is currently unavailable for the specified compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods, often using DFT, can predict spectroscopic parameters like NMR chemical shifts. researchgate.net These theoretical predictions are valuable for interpreting experimental spectra and can help in assigning signals to specific atoms within the molecule. A study on this compound would involve calculating the ¹H and ¹³C NMR chemical shifts and comparing them to experimentally recorded spectra to validate the computed structure and conformation. No such combined experimental and theoretical NMR analysis for this compound has been published.

Theoretical and Computational Investigations of 4 Benzyl 1 M Tolylsulfonyl Piperidine

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. These studies provide a detailed picture of the electronic structure, charge distribution, and reactivity of 4-Benzyl-1-(m-tolylsulfonyl)piperidine. While direct computational studies on this compound are not extensively available in the reviewed literature, data from structurally similar compounds, such as 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, offer valuable insights.

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity.

For the analogous compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, DFT calculations provide the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.58 |

| LUMO | -0.25 |

| Energy Gap (ΔE) | 5.33 |

Table 1: Calculated Frontier Molecular Orbital Energies for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine.

The analysis of these orbitals indicates the regions within the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO is typically found over the electron-rich parts of the molecule, identifying potential sites for electrophilic attack. Conversely, the LUMO is localized on the electron-deficient areas, indicating likely sites for nucleophilic attack.

Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP map provides a visual representation of the electrostatic potential on the electron density surface, where different colors denote varying potential values.

In a typical MEP map:

Red and Orange/Yellow regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These sites are prone to electrophilic attack and are often associated with electronegative atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are susceptible to nucleophilic attack.

Green regions denote neutral or areas with near-zero potential.

For the related compound 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, the MEP map helps to visualize its chemical reactivity and charge distribution. Such an analysis for this compound would likely show negative potential around the oxygen atoms of the sulfonyl group, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen atoms of the piperidine (B6355638) and benzyl (B1604629) groups would exhibit positive potential.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcome of chemical reactions. wikipedia.orgnih.gov The theory posits that the reactivity of a molecule can be approximated by examining the interaction between its frontier orbitals (HOMO and LUMO). wikipedia.org When two molecules react, the most significant interaction is typically between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). youtube.com

The key principles of FMO theory in predicting reactivity are:

Energy Match: The smaller the energy gap between the HOMO of the nucleophile and the LUMO of the electrophile, the stronger the interaction and the faster the reaction.

Orbital Overlap and Symmetry: For a reaction to occur, the interacting orbitals must have the correct symmetry to allow for constructive overlap.

By analyzing the HOMO-LUMO gap of this compound (inferred from its analogs), its reactivity can be estimated. A relatively small energy gap would suggest that the molecule can readily participate in chemical reactions. researchgate.net The spatial distribution of the HOMO and LUMO would further predict the regioselectivity of such reactions, indicating which atoms are most likely to be involved in bond formation. nih.gov

Understanding the mechanism of a chemical reaction requires identifying the transition state, which is the highest energy point along the reaction coordinate. ucsb.edu Transition state calculations are a crucial computational tool used to locate these transient structures, which correspond to first-order saddle points on the potential energy surface. mcmaster.ca

These calculations provide vital information about a reaction, including:

Activation Energy: The energy difference between the reactants and the transition state, which determines the reaction rate.

Reaction Pathway: The lowest energy path connecting reactants to products, known as the intrinsic reaction coordinate. mcmaster.ca

Structural Details of the Transition State: The geometry of the molecule at the peak of the energy barrier.

While specific transition state calculations for reactions involving this compound have not been detailed in the available literature, this computational methodology is essential for studying its potential reactivity. For instance, calculations could be employed to investigate the mechanisms of its synthesis or its potential metabolic pathways, providing a theoretical basis for experimental observations. e3s-conferences.org

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, such as a protein or nucleic acid (receptor). These methods are fundamental in drug discovery and molecular biology for understanding molecular recognition processes.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. The results of these simulations are often evaluated using a scoring function that estimates the binding affinity, typically expressed in kcal/mol. A lower binding energy indicates a more stable and favorable interaction.

In a study of the analogous compound, 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, molecular docking was used to investigate its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. wikipedia.orge3s-conferences.org The docking results revealed that the compound fits well into the active site of the protease, forming several key interactions with the surrounding amino acid residues. wikipedia.org

| Protein Target | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|

| SARS-CoV-2 Mpro (6LU7) | -8.5 | THR25, HIS41, CYS44, THR45, SER46, MET49, ASN142, CYS145, HIS163, HIS164, MET165, GLU166, PRO168, HIS172, ASP187, ARG188, GLN189, THR190, GLN192 |

Table 2: Molecular Docking Results for 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine with SARS-CoV-2 Main Protease.

The study showed that the piperidine derivative engages in a network of hydrophobic interactions and hydrogen bonds within the active site of the protease. wikipedia.org These interactions are crucial for stabilizing the ligand-protein complex. Such computational docking studies on this compound could similarly be used to screen its binding affinity against a wide range of biological targets, thereby identifying its potential therapeutic applications.

Pharmacophore Generation from Structural Data

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather an abstract compilation of steric and electronic properties. nih.gov These models can be generated through two primary approaches: ligand-based and structure-based methods. mdpi.com

In a ligand-based approach, a set of known active molecules is superimposed, and common chemical features are identified to construct a pharmacophore hypothesis. nih.gov For this compound, the key pharmacophoric features would likely include:

Aromatic Rings (AR): Two distinct hydrophobic/aromatic centers arising from the benzyl and m-tolyl groups.

Hydrogen Bond Acceptors (HBA): The two oxygen atoms of the sulfonyl group.

Hydrophobic Group (HY): The aliphatic piperidine ring itself.

Positive Ionizable (PI): The piperidine nitrogen, which can be protonated at physiological pH, allowing for a potential ionic interaction.

Structure-based pharmacophore modeling utilizes the three-dimensional structure of the target protein, typically obtained from X-ray crystallography or cryo-electron microscopy, to map out the key interaction points within the binding site. nih.gov A pharmacophore model for a target of this compound would be complementary to the features of the binding pocket.

The table below outlines the potential pharmacophoric features of this compound that would be considered during model generation.

| Feature Type | Description | Potential Location on Molecule |

| Aromatic Ring (AR) | Represents a planar, cyclic, conjugated system that can engage in π-π stacking. | Benzyl group, m-tolyl group |

| Hydrogen Bond Acceptor (HBA) | An electronegative atom capable of accepting a hydrogen bond. | Oxygen atoms of the sulfonyl (SO₂) group |

| Hydrophobic (HY) | A non-polar group that can form van der Waals or hydrophobic interactions. | Piperidine ring, benzyl and tolyl alkyl parts |

| Positive Ionizable (PI) | A group that can carry a positive charge at physiological pH. | Piperidine nitrogen atom |

These features can be used to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to bind to the same target.

Binding Free Energy Calculations

Accurately predicting the binding affinity between a ligand and its protein target is a primary goal of computer-aided drug design. Binding free energy calculations provide a quantitative estimate of this affinity, helping to rank and prioritize compounds for synthesis and testing. researchgate.net Several computational methods are employed for this purpose, ranging from rigorous alchemical free energy calculations to more approximate end-point methods.

Alchemical Free Energy Methods: Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are considered among the most accurate. researchgate.net These methods compute the relative binding free energy (ΔΔG) between two ligands by simulating a non-physical, or "alchemical," transformation of one molecule into another within the protein binding site and in solution. nih.gov While computationally expensive, these methods can achieve high accuracy, often with errors within 1 kcal/mol of experimental values. nih.gov

End-Point Methods: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are more computationally efficient alternatives. frontiersin.org These methods calculate the binding free energy by analyzing snapshots from a molecular dynamics (MD) simulation trajectory of the protein-ligand complex. The energy is calculated for the complex, the free protein, and the free ligand, and the binding energy is determined by the difference. researchgate.net The calculation involves molecular mechanics energies, solvation free energies, and an estimation of conformational entropy. frontiersin.org

The application of these methods to the this compound-protein complex would require an initial docking pose, followed by extensive MD simulations to sample the conformational space of the complex in an aqueous environment. The choice of method depends on the desired balance between accuracy and computational cost.

The table below summarizes common binding free energy calculation methods.

| Method | Abbreviation | Approach | Typical Use Case |

| Free Energy Perturbation | FEP | Alchemical transformation based on a thermodynamic cycle, highly rigorous. | Accurate ranking of congeneric series of ligands. nih.gov |

| Thermodynamic Integration | TI | Alchemical transformation where the derivative of the Hamiltonian is integrated over a coupling parameter. | Similar to FEP, high-accuracy predictions. researchgate.net |

| Molecular Mechanics/Poisson-Boltzmann SA | MM/PBSA | End-point calculation combining MM energy with PB solvation and surface area terms. | Re-ranking of docking poses, virtual screening hits. frontiersin.org |

| Molecular Mechanics/Generalized Born SA | MM/GBSA | Similar to MM/PBSA but uses a faster Generalized Born model for solvation energy. | Faster screening of large numbers of compounds. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the key molecular properties that influence activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Development of Descriptors for this compound Analogs

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. For a series of analogs based on the this compound scaffold, a wide range of descriptors would be calculated to capture variations in their physicochemical properties. These descriptors fall into several categories:

1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., topological indices, connectivity indices, counts of functional groups).

3D Descriptors: Dependent on the 3D conformation of the molecule (e.g., molecular shape indices, solvent-accessible surface area).

Physicochemical Descriptors: Properties like lipophilicity (LogP), molar refractivity (MR), and dipole moment.

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, atomic charges).

In QSAR studies of piperidine derivatives, descriptors related to hydrophobicity, molecular shape, and electronic properties have often been found to be significant. nih.govnih.gov For example, a study on furan-pyrazole piperidine derivatives identified 3D and 2D autocorrelation descriptors as being important for modeling their inhibitory activity. nih.gov

The table below lists key descriptor types relevant for building QSAR models of this compound analogs.

| Descriptor Class | Example Descriptors | Property Represented |

| Constitutional (1D/2D) | Molecular Weight (MW), Number of Rotatable Bonds | Size, flexibility |

| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA), Volume | Molecular size and shape in 3D space |

| Hydrophobic (Physicochem) | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Electronic (Physicochem) | Dipole Moment, HOMO/LUMO energies | Polarity, charge distribution, reactivity |

Predictive Models for Molecular Interactions Based on Structural Features

Once a set of molecular descriptors has been calculated for a series of compounds with known biological activities, a predictive QSAR model can be built using various statistical methods. The goal is to create a mathematical equation that accurately correlates the descriptors (independent variables) with the activity (dependent variable).

Commonly used methods include:

Multiple Linear Regression (MLR): Creates a simple linear equation.

Partial Least Squares (PLS): A regression technique suitable for datasets with many, potentially correlated, descriptors.

Machine Learning Methods: More complex, non-linear approaches such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) are increasingly used. researchgate.net

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust and has predictive power. rsc.org This involves internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation (using a test set of compounds not included in model training, yielding a predictive R² value). A statistically significant and validated QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound. For instance, 2D and 3D-QSAR models for piperidine-based acetylcholinesterase inhibitors have successfully guided the design of new compounds. nih.gov

The table below summarizes key statistical parameters used to validate QSAR models.

| Parameter | Symbol | Description | Acceptable Value |

| Correlation Coefficient | R² | Measures the goodness of fit for the training set; how much variance is explained by the model. | > 0.6 |

| Cross-validated R² | Q² | Measures the internal predictive ability of the model via cross-validation. | > 0.5 |

| Predictive R² | R²_pred | Measures the predictive ability of the model on an external test set. | > 0.6 |

Data Mining and Virtual Screening Methodologies

Data mining and virtual screening are powerful cheminformatics techniques that leverage computational models to search large compound libraries for molecules with a high probability of being active against a biological target. sciengpub.ir The pharmacophore and QSAR models developed for this compound and its analogs can be directly applied in virtual screening campaigns.

A typical virtual screening workflow involves several stages:

Database Preparation: A large database of commercially available or virtual compounds (millions of molecules) is prepared. This often involves filtering based on drug-like properties, such as Lipinski's Rule of Five, to remove undesirable structures.

Ligand-Based Screening: The pharmacophore model is used as a 3D query to rapidly screen the database, retaining only those molecules that match the key pharmacophoric features.

Structure-Based Screening (Docking): The hits from the pharmacophore screen are then docked into the 3D structure of the target protein's binding site. Docking algorithms predict the binding pose and score the interactions, allowing for the ranking of compounds.

QSAR Model Filtering: The QSAR model can be applied to predict the biological activity of the top-ranked docked compounds, providing an additional layer of filtering.

Hit Selection: A final, smaller set of promising compounds is selected for acquisition or synthesis and subsequent experimental testing.

This hierarchical approach efficiently narrows down a vast chemical space to a manageable number of high-potential candidates, significantly accelerating the initial stages of drug discovery. sciengpub.ir

Mechanistic Investigations of Molecular Interactions for 4 Benzyl 1 M Tolylsulfonyl Piperidine and Its Analogs

Identification of Putative Molecular Targets via In Vitro Assays

In vitro assays are fundamental in the initial stages of drug discovery and molecular pharmacology to identify and characterize the interactions between a compound and potential biological targets. These assays, including receptor binding and enzyme inhibition studies, provide crucial data on the affinity and potency of a ligand for a specific protein.

Ligand binding studies are employed to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. By measuring the displacement of the radioligand by the test compound, the binding affinity (Ki) can be determined.

One particularly relevant analog, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine , demonstrated a high affinity and selectivity for the σ1 receptor subtype over the σ2 subtype. nih.gov The binding affinities (Ki) for this and other related analogs are presented in the table below. The data suggests that the N-sulfonylpiperidine scaffold is a promising feature for σ1 receptor ligands.

| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2/σ1) |

|---|---|---|---|

| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | 0.96 ± 0.05 | 91.8 ± 8.1 | 96 |

The high affinity of these analogs for the σ1 receptor suggests that 4-Benzyl-1-(m-tolylsulfonyl)piperidine may also interact with this receptor. The substitution pattern on the benzylsulfonyl moiety appears to influence both affinity and selectivity.

Enzyme kinetic studies are crucial for characterizing the inhibitory potential of a compound against a specific enzyme. These studies determine the inhibitor concentration that causes 50% inhibition of the enzyme's activity (IC50) and can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Although specific enzyme inhibition data for this compound is not documented, research on related structures with the 1-benzylpiperidine (B1218667) core and sulfonyl moieties indicates potential inhibitory activity against certain enzymes. For instance, derivatives of 1-benzylpiperidine have been evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. nih.gov One study reported that 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a potent inhibitor of AChE with an IC50 value of 0.56 nM. nih.gov This compound exhibited a remarkable 18,000-fold greater affinity for AChE compared to butyrylcholinesterase (BuChE). nih.gov

Furthermore, a series of N-alkyl-N-(piperidin-1-yl) benzenesulfonamide (B165840) derivatives have been synthesized and screened for their enzyme inhibitory activity against AChE, BuChE, and lipoxygenase (LOX). While specific IC50 values for each derivative were not detailed in the available abstract, the study indicated that several of these compounds exhibited promising activity.

The table below summarizes the reported IC50 values for a relevant analog.

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase (AChE) | 0.56 |

These findings suggest that the this compound scaffold could be a starting point for the design of inhibitors for enzymes such as acetylcholinesterase.

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. ufl.edu This approach can be used to identify novel binding partners for a compound of interest by screening it against a diverse library of proteins or by screening a large compound library against a specific target.

Currently, there are no published reports of high-throughput screening campaigns specifically utilizing this compound to identify novel binding partners. HTS methodologies are, however, well-established and could be applied to this compound in the future. ufl.edu Such a screen could involve either target-based screening, where the compound is tested against a panel of purified receptors and enzymes, or phenotypic screening, where the compound's effect on whole cells or organisms is observed to infer its molecular target.

Elucidation of Binding Modes and Molecular Recognition

Understanding how a ligand binds to its target protein at a molecular level is crucial for structure-based drug design and optimization. Techniques such as co-crystallography and site-directed mutagenesis are instrumental in elucidating these binding modes.

Co-crystallography is an X-ray crystallography technique used to determine the three-dimensional structure of a ligand bound to its protein target. This provides a detailed atomic-level view of the binding site and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

As of the current scientific literature, there are no publicly available co-crystal structures of this compound or its close analogs in complex with a protein target. The availability of such a structure would be invaluable for understanding the precise binding orientation and for guiding the design of new analogs with improved affinity and selectivity.

Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in the DNA sequence of a gene and, consequently, in the amino acid sequence of the expressed protein. By mutating specific amino acids in the binding site of a receptor and then measuring the effect on ligand binding, researchers can identify the key residues that are critical for the interaction.

Given the affinity of 4-benzyl-1-sulfonylpiperidine analogs for the σ1 receptor, site-directed mutagenesis studies of this receptor are particularly relevant. Research has been conducted to identify the amino acid residues within the σ1 receptor that are crucial for ligand binding. nih.gov While these studies did not specifically use this compound, they provide a framework for understanding which residues within the σ1 receptor's binding pocket are likely to interact with this class of compounds.

For example, mutagenesis studies on the σ1 receptor have identified several aromatic and polar residues within its binding pocket that are important for the binding of various ligands. It is hypothesized that the benzyl (B1604629) group of this compound could engage in π-π stacking or hydrophobic interactions with aromatic residues such as tryptophan or tyrosine within the σ1 receptor binding site. The sulfonyl group could potentially form hydrogen bonds with polar amino acid residues like serine or threonine.

Future site-directed mutagenesis experiments using this compound would be necessary to confirm the specific amino acid residues that are critical for its binding to the σ1 receptor or any other potential targets.

Computational Docking and Molecular Dynamics Simulations to Refine Binding Poses

Computational methods such as molecular docking and molecular dynamics (MD) simulations are crucial for predicting and refining the binding poses of ligands within target proteins. While specific docking studies for this compound are not present in the surveyed literature, insights can be drawn from analogs. For instance, a study on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine investigated its potential as a SARS-CoV-2 inhibitor using computational approaches. nih.gov Such studies typically involve docking the ligand into the active site of a protein to predict the most favorable binding orientation and calculate a binding energy score. The resulting poses are then often subjected to MD simulations to assess the stability of the ligand-protein complex over time.

MD simulations on related aminoethyl-substituted piperidine (B6355638) derivatives targeting the σ₁ receptor have revealed that interactions within the lipophilic binding pocket are critical for affinity. nih.gov These simulations can deconvolute the total binding free energy into contributions from individual residues, highlighting key interactions such as those with Tyr103, Phe107, and Glu172 in the σ₁ receptor. nih.gov For this compound, a similar approach would likely show the benzyl and m-tolyl groups engaging in hydrophobic and π-stacking interactions, while the sulfonyl group could form hydrogen bonds or other polar contacts. nih.govacs.org MD simulations would further clarify the conformational dynamics of the piperidine ring and the flexibility of the entire molecule within the binding site.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing ligand potency and selectivity. nih.gov Although a dedicated SAR investigation for this compound is not documented, the SAR of analogous series provides a predictive foundation.

Impact of Piperidine Ring Substituents on Binding Affinity

The piperidine ring is a versatile scaffold whose substitution pattern significantly influences biological activity. mdpi.com Studies on σ₁ receptor ligands with a 4-(2-aminoethyl)piperidine structure demonstrated that the substituent on the piperidine nitrogen is a key determinant of affinity. nih.gov In that series, replacing a hydrogen with a small methyl group resulted in high σ₁ affinity, whereas introducing a larger ethyl or a polar tosyl moiety led to a considerable decrease in affinity. nih.gov This suggests a sterically constrained and lipophilic pocket around the piperidine nitrogen in that specific target.

Conversely, in a different series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine (B1678402) ring with a piperidine ring did not significantly alter affinity for the H3 receptor but was identified as the most influential element for activity at the σ₁ receptor. nih.gov This highlights that the impact of the piperidine core and its substituents is highly dependent on the specific protein target. For this compound, the m-tolylsulfonyl group on the nitrogen atom is a bulky and moderately polar substituent whose favorability would be dictated by the size and chemical nature of the corresponding binding sub-pocket.

| Compound | N-Substituent (R) | σ₁ Receptor Affinity (Ki, nM) |

|---|---|---|

| Analog A | -H | 144 |

| Analog B | -CH₃ | 7.9 |

| Analog C | -CH₂CH₃ | 67 |

| Analog D | -Tosyl | 84 |

Role of the Benzyl Moiety in Molecular Recognition

The benzyl group is a common feature in bioactive molecules, often contributing to binding through hydrophobic and aromatic interactions. In a computational study of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, π-π stacking interactions involving the benzyl and piperidine rings were identified as significant for stabilizing the molecular structure. nih.gov In many ligand-protein complexes, the phenyl ring of a benzyl group occupies a hydrophobic pocket and can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan, or cation-π interactions with charged residues. The specific orientation and interactions of the benzyl group in this compound would depend on the topology of the target's binding site. Its flexibility allows it to adopt various conformations to maximize favorable contacts.

Contribution of the m-Tolylsulfonyl Group to Ligand-Target Interactions

The m-tolylsulfonyl group is a complex moiety that can engage in multiple types of interactions. The sulfonyl group (SO₂) itself is a polar, non-basic functional group that acts as a strong hydrogen bond acceptor through its two oxygen atoms. acs.org Crystal structure analyses of related sulfonamides show the sulfonyl oxygens frequently form hydrogen bonds with N-H donors on the protein backbone or side chains. acs.org

The tolyl (methyl-phenyl) portion introduces further complexity. The phenyl ring can participate in π-π stacking or hydrophobic interactions, similar to the benzyl group. The methyl group at the meta-position adds a small lipophilic contact point and influences the electronic distribution of the ring. Its meta-positioning, compared to ortho or para, dictates a specific spatial arrangement of the sulfonyl group relative to the methyl substituent, which can be critical for fitting into a precisely shaped binding pocket. Studies on substituted p-toluenesulfonanilide show that the toluene (B28343) group can engage in offset π-π stacking interactions with other aromatic rings. acs.org Therefore, the m-tolylsulfonyl group in the target compound likely serves as both a polar anchor (via the sulfonyl) and a hydrophobic/aromatic binding element (via the tolyl ring).

Allosteric Modulation and Orthosteric Binding Mechanisms

Ligands can exert their effects through two primary mechanisms: orthosteric binding and allosteric modulation. Orthosteric ligands bind to the primary, endogenous ligand binding site, directly competing with the natural substrate. nih.gov Allosteric modulators bind to a distinct, secondary site on the protein, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govresearchgate.net